N'-[6-(4-methoxyphenyl)-5-(methylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-N,N-dimethylimidoformamide
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Overview
Description
(E)-N’-[5-METHANESULFONYL-6-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-N,N-DIMETHYLMETHANIMIDAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[5-METHANESULFONYL-6-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-N,N-DIMETHYLMETHANIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methanesulfonyl and methoxyphenyl groups. The final step involves the formation of the methanimidamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[5-METHANESULFONYL-6-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-N,N-DIMETHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield quinones, while substitution of the methanesulfonyl group could result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-[5-METHANESULFONYL-6-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-N,N-DIMETHYLMETHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, (E)-N’-[5-METHANESULFONYL-6-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-N,N-DIMETHYLMETHANIMIDAMIDE could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of (E)-N’-[5-METHANESULFONYL-6-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-N,N-DIMETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N’-[5-METHANESULFONYL-6-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-N,N-DIMETHYLMETHANIMIDAMIDE include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 5-METHANESULFONYL-6-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE
- 6-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE
- 5-METHANESULFONYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE
Uniqueness
What sets (E)-N’-[5-METHANESULFONYL-6-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-N,N-DIMETHYLMETHANIMIDAMIDE apart is its specific combination of functional groups and its (E)-configuration. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23N5O3S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N'-[6-(4-methoxyphenyl)-5-methylsulfonyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C23H23N5O3S/c1-27(2)15-24-21-19-14-25-28(17-8-6-5-7-9-17)23(19)26-20(22(21)32(4,29)30)16-10-12-18(31-3)13-11-16/h5-15H,1-4H3 |
InChI Key |
RTVOPRJORSNHST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C2C=NN(C2=NC(=C1S(=O)(=O)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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